N(1),N(10)-Bis(4-nitrobenzoyl)spermidine
Description
Structure
3D Structure
Properties
CAS No. |
87581-14-4 |
|---|---|
Molecular Formula |
C21H25N5O6 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-nitro-N-[4-[3-[(4-nitrobenzoyl)amino]propylamino]butyl]benzamide |
InChI |
InChI=1S/C21H25N5O6/c27-20(16-4-8-18(9-5-16)25(29)30)23-14-2-1-12-22-13-3-15-24-21(28)17-6-10-19(11-7-17)26(31)32/h4-11,22H,1-3,12-15H2,(H,23,27)(H,24,28) |
InChI Key |
CITGVVGNJAJBKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
87581-14-4 |
Synonyms |
B-4-NBSD N(1),N(10)-bis(4-nitrobenzoyl)spermidine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Strategies for the Preparation of N(1),N(10)-Bis(4-nitrobenzoyl)spermidine
The synthesis of this compound, a symmetrical diacylated polyamine, hinges on the selective formation of amide bonds between the primary amino groups of spermidine (B129725) and two equivalents of 4-nitrobenzoyl chloride.
Purification and Isolation Techniques
Following the reaction, the crude product mixture contains the desired this compound, as well as unreacted starting materials, the hydrochloride salt of the base, and potentially some side products. Purification is crucial to obtain the compound in high purity.
Common purification methods include:
Extraction: The reaction mixture is typically washed with aqueous solutions to remove water-soluble impurities. A wash with a mild acid can remove excess amine base, while a wash with a mild base can remove any unreacted 4-nitrobenzoyl chloride (by hydrolysis) and other acidic impurities.
Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related impurities. Silica gel is a common stationary phase, and a gradient of solvents, such as a mixture of dichloromethane (B109758) and methanol, is used as the mobile phase to elute the compounds based on their polarity. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering higher resolution. nih.govnih.gov
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective final purification step. researchgate.netrsc.org This process not only purifies the compound but can also provide it in a crystalline form suitable for X-ray diffraction studies to confirm its structure.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at the spermidine backbone, the nitrobenzoyl moieties, or through asymmetric substitution.
Modifications of the Spermidine Backbone
Altering the spermidine backbone can involve changing the length of the polymethylene chains or introducing substituents.
Table 2: Examples of Spermidine Backbone Modifications
| Modification Type | Description | Synthetic Approach |
| Chain Length Variation | Synthesizing analogs with shorter or longer carbon chains between the nitrogen atoms (e.g., using norspermidine or homospermidine as the starting polyamine). | Utilizing commercially available or synthetically prepared polyamine analogs in the acylation reaction. |
| C-Methylation | Introducing one or more methyl groups onto the carbon backbone of spermidine. nih.gov | This requires the synthesis of the modified spermidine analog first, often through multi-step procedures, followed by acylation. nih.gov |
| Introduction of Heteroatoms | Replacing a methylene (B1212753) group within the backbone with a heteroatom like oxygen or sulfur. | This involves the de novo synthesis of the modified polyamine backbone. |
Derivatization at the Nitrobenzoyl Moieties
The nitrobenzoyl groups offer several avenues for chemical modification, allowing for the introduction of a wide range of functional groups.
Reduction of the Nitro Group: The nitro groups can be reduced to amino groups using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride (SnCl₂). This transformation provides access to N(1),N(10)-bis(4-aminobenzoyl)spermidine, a versatile intermediate for further derivatization. The resulting amino groups can be acylated, alkylated, or converted into other functionalities.
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the replacement of the nitro group with other substituents under specific conditions.
Modification of the Benzoyl Ring: Analogs can be synthesized by starting with different substituted benzoyl chlorides in the initial acylation step. For example, using methoxy-, chloro-, or trifluoromethyl-substituted benzoyl chlorides would yield derivatives with altered electronic and lipophilic properties.
Asymmetric Substitution Approaches
The synthesis of unsymmetrically substituted spermidine derivatives, where the N1 and N10 positions are acylated with different groups, requires a more strategic approach involving orthogonal protecting groups. nih.gov
A typical strategy involves:
Selective Protection: One of the primary amino groups of spermidine is selectively protected with a protecting group (e.g., Boc), while the other primary amine and the secondary amine are protected with a different, orthogonally stable protecting group (e.g., Cbz).
First Acylation: The Boc group is selectively removed, and the free primary amine is acylated with the first acyl chloride.
Second Acylation: The Cbz groups are then removed, and the other primary amine is acylated with a different acyl chloride.
Deprotection: Finally, any remaining protecting groups are removed to yield the asymmetrically substituted product.
This methodology allows for the precise installation of two different acyl groups at the N1 and N10 positions of the spermidine scaffold.
Characterization Techniques for Synthetic Products
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to provide a detailed map of the molecule's carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the spermidine backbone and the aromatic protons of the two 4-nitrobenzoyl groups. The chemical shifts and coupling patterns of these signals would provide definitive evidence of the structure. For instance, the protons on the carbons adjacent to the newly formed amide linkages would exhibit a characteristic downfield shift compared to the starting spermidine.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the amide groups and the carbons of the aromatic rings, with the carbon atoms bearing the nitro groups showing a characteristic chemical shift.
Mass Spectrometry: This technique is vital for determining the molecular weight of the synthesized compound and for providing fragmentation patterns that further confirm its structure. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the amide bonds and fragmentation of the spermidine backbone.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons of the 4-nitrobenzoyl groups, and characteristic shifts for the protons of the spermidine backbone, particularly those adjacent to the amide bonds. |
| ¹³C NMR | Resonances for carbonyl carbons of the amide groups, aromatic carbons, and the aliphatic carbons of the spermidine chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula C21H25N5O6, along with characteristic fragment ions. |
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. For this compound, a reversed-phase HPLC method would likely be employed. iiste.org
In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, carried by a polar mobile phase. The retention time, which is the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification and purity assessment. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate the presence of impurities, such as unreacted starting materials or byproducts. The use of a UV detector is particularly suitable for this compound due to the strong UV absorbance of the nitrobenzoyl groups. iiste.org
| Parameter | Typical Conditions for HPLC Analysis |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. |
| Detection | UV-Vis detector, typically at a wavelength where the nitroaromatic rings absorb strongly (e.g., around 254 nm). iiste.org |
| Purity Assessment | A single major peak indicates high purity. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. |
Biological Activities in Preclinical Models
Modulation of Cellular Proliferation and Viability
Detailed studies specifically investigating the effects of N(1),N(10)-Bis(4-nitrobenzoyl)spermidine on cellular proliferation, cell cycle progression, and the induction of apoptosis in transformed cell lines are not extensively available in the reviewed scientific literature. While the broader class of polyamines, including the parent compound spermidine (B129725), is known to be intricately involved in these cellular processes, direct evidence for the specific actions of the N(1),N(10)-bis(4-nitrobenzoyl) derivative is lacking.
Antiproliferative Effects in Transformed Cell Lines
Specific data on the antiproliferative effects of this compound in transformed cell lines were not identified in the available research.
Impact on Cell Cycle Progression
Information regarding the specific impact of this compound on cell cycle progression is not available in the reviewed literature.
Induction of Apoptosis and Programmed Cell Death Pathways
There is no specific information in the reviewed literature on the induction of apoptosis or the specific programmed cell death pathways activated by this compound.
Interaction with Biological Macromolecules
Detailed studies focusing on the interaction of this compound with biological macromolecules such as nucleic acids and proteins have not been identified in the available scientific literature.
Nucleic Acid Binding and Conformational Changes (e.g., DNA)
There is no available research data describing the binding affinity or mode of interaction between this compound and DNA. Consequently, information regarding its potential to induce conformational changes in nucleic acids, such as the transition from B-DNA to Z-DNA or other structural alterations, is currently unknown.
Protein Interactions and Enzyme Modulation
Specific protein targets for this compound have not been identified. There is no published research on whether this compound acts as an inhibitor, activator, or modulator of any specific enzymes.
Other Investigated Biological Modulations
Investigations into other potential biological effects of this compound are not documented in the scientific literature.
Effects on Oxidative Stress Responses in Preclinical Models
There are no preclinical studies available that have investigated the effects of this compound on oxidative stress pathways. Its potential to act as an antioxidant or a pro-oxidant, or to modulate cellular responses to oxidative damage, remains uncharacterized.
Modulation of Ion Channels (e.g., NMDA receptors, Kir channels)
The influence of this compound on the function of ion channels, including but not limited to NMDA receptors and inwardly rectifying potassium (Kir) channels, has not been the subject of published scientific investigation.
Mechanisms of Action at the Molecular and Cellular Level
Elucidation of DNA Interaction Modalities
The compound's structure suggests a bimodal interaction with DNA, involving both the polyamine backbone and the aromatic nitrobenzoyl moieties.
The central spermidine (B129725) component of the molecule is a polycationic alkylamine, which is known to be essential for cell growth. irispublishers.com Polyamines like spermidine and spermine (B22157) interact strongly with DNA. irispublishers.com The primary mode of this interaction is electrostatic, where the positively charged amino groups of the spermidine backbone neutralize the negatively charged phosphate (B84403) groups of the DNA double helix. irispublishers.com This neutralization reduces the repulsion between the complementary DNA strands, thereby stabilizing the DNA structure. irispublishers.com Furthermore, polyamines can modulate the function of DNA-binding proteins. For instance, spermidine can significantly affect the interaction of restriction enzymes like Nae I with DNA, acting as a regulatory switch. unc.edunih.gov This suggests that the spermidine portion of N(1),N(10)-Bis(4-nitrobenzoyl)spermidine facilitates its initial, noncovalent association with the nucleic acid, positioning the molecule for further interactions.
While the polyamine backbone engages in electrostatic interactions, the planar, aromatic nitrobenzoyl groups at each end of the molecule have the potential to intercalate between the base pairs of the DNA double helix. DNA intercalation is a mode of interaction where a molecule inserts itself into the space between the planar bases of DNA. This process is characteristic of many DNA-binding agents and can be investigated using techniques like ethidium (B1194527) bromide displacement assays. irispublishers.com Studies on other polycationic molecules, such as polyamide dendrimers, have shown that they can displace pre-intercalated ethidium bromide, indicating an intercalative binding mode. irispublishers.com The structure of the nitrobenzoyl group, an aromatic ring system, is conducive to such an insertion, which would further anchor the compound to the DNA strand and potentially disrupt DNA replication and transcription processes.
Redox Mechanisms and Electron Transfer Processes
The presence of nitro groups imparts significant redox-active properties to this compound, enabling it to participate in electron transfer reactions that can alter the cellular redox environment.
The nitro group is recognized as one of the most potent electron-attracting moieties in medicinal chemistry. researchgate.netmdpi.com Its strong electron-withdrawing nature is a key feature that can be quantified through quantum chemistry modeling. researchgate.net This high electron affinity allows the nitro group to serve as a pharmacophore, a molecular feature responsible for a drug's biological activity. mdpi.com In the context of this compound, the electron-attracting properties of the nitro groups are crucial. This feature is fundamental to the selective toxicity of many nitroarene compounds, which depends on the reduction of the nitro group. nih.gov This reduction process can involve the acceptance of up to six electrons. nih.gov
The bioreduction of the nitro groups on the this compound molecule can lead to the formation of various reactive intermediates. The reduction of a nitroarene can proceed through the formation of nitroso (a two-electron reduction) and hydroxylamine (B1172632) (a four-electron reduction) species, ultimately leading to the corresponding amine. nih.gov These reduced intermediates can be highly reactive and may cause cellular damage, including DNA strand breakage and the formation of covalent adducts with DNA. nih.gov
Modulation of Polyamine Metabolic Enzymes
This compound, as a derivative of spermidine, is positioned to interact with and modulate the enzymes that regulate intracellular polyamine levels. Polyamine metabolism is a tightly controlled process that is often dysregulated in hyperproliferative diseases. researchgate.net
Key enzymes in this pathway are targets for polyamine analogues. A critical regulatory enzyme is spermidine/spermine N1-acetyltransferase (SSAT), which catabolizes spermidine and spermine. researchgate.net Certain synthetic polyamine analogues have been shown to be potent inducers of SSAT activity. nih.govnih.gov For example, N1,N12-bis(ethyl)spermine (BESPM) and its homologues can dramatically increase SSAT activity. nih.gov Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for export or conversion to putrescine. researchgate.net
Additionally, some N1,N8-disubstituted spermidine derivatives have been found to inhibit polyamine biosynthesis by depleting intracellular polyamine pools and reducing the activity of biosynthetic enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov This dual action—enhancing catabolism via SSAT induction and potentially inhibiting synthesis—positions this compound as a significant modulator of polyamine homeostasis.
Table 1: Effects of Spermidine Derivatives on Polyamine Metabolic Enzymes This table summarizes findings from studies on various spermidine and spermine analogues, providing context for the potential actions of this compound.
| Compound/Analogue | Target Enzyme(s) | Observed Effect | Reference |
|---|---|---|---|
| N1,N11-bis(ethyl)norspermine (BENSPM) | Spermidine/spermine N1-acetyltransferase (SSAT) | Potent induction of enzyme activity | nih.gov |
| N1,N12-bis(ethyl)spermine (BESPM) | Spermidine/spermine N1-acetyltransferase (SSAT) | Significant induction of enzyme activity | nih.gov |
| N1,N8-bis(ethyl)-SPD | Ornithine Decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC) | Inhibition of enzyme activities, depletion of putrescine and spermidine pools | nih.gov |
| N1,N8-bis(propyl)-SPD | Polyamine Biosynthesis | Inhibition of polyamine biosynthesis | nih.gov |
Regulation of Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity
There is no specific information available in the scientific literature detailing the effects of this compound on the activity of spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a key enzyme in polyamine catabolism. The induction of SSAT activity by various molecules can lead to the depletion of intracellular polyamines, which has been a strategy explored in cancer therapy. researchgate.netsigmaaldrich.com Studies on other polyamine analogs, such as N1,N11-bis(ethyl)norspermine, have shown potent induction of SSAT activity. chemicalbook.com However, no such data has been published for this compound.
Impact on Polyamine Transport Systems
The impact of this compound on polyamine transport systems has not been documented in the available scientific research. Eukaryotic cells possess specific transport systems to regulate the uptake and efflux of polyamines, which is crucial for maintaining intracellular polyamine homeostasis. researchgate.netnih.gov The function of these transporters can be influenced by various polyamine derivatives, but specific studies on this compound's role in modulating these systems are currently absent from the literature.
Signaling Pathway Perturbations
Intracellular Signaling Cascades Affected by the Compound
There is a lack of specific research identifying the intracellular signaling cascades that are directly affected by this compound. The parent compound, spermidine, is known to influence several signaling pathways, including the MAPK pathway, and can modulate processes like cell growth and inflammation. researchgate.net For instance, the depletion of polyamines through SSAT has been shown to inhibit the AKT/β-catenin signaling pathway in some cancer cells. nih.gov However, no studies have been published that specifically link this compound to any particular signaling cascade.
Impact on Autophagy Pathways (in the context of polyamine metabolism)
While spermidine is a well-documented inducer of autophagy, a critical cellular recycling process, there is no available scientific information on the specific impact of this compound on autophagy pathways. nih.gov Spermidine is known to promote autophagy by, for example, inhibiting histone acetyltransferases. The induction of autophagy by spermidine is linked to its anti-aging effects. researchgate.net The specific effects of the N(1),N(10)-bis(4-nitrobenzoyl) modification on this activity have not been investigated in published studies.
Structure Activity Relationships Sar and Structural Optimization
Impact of Nitrobenzoyl Substitution Pattern on Activity
The nitrobenzoyl moieties are critical pharmacophoric elements of the molecule. Their electronic properties and spatial orientation significantly dictate the compound's interaction with biological targets.
Positional Isomer Effects (e.g., 2-, 3-, 4-nitrobenzoyl)
While direct comparative studies on the 2-, 3-, and 4-nitrobenzoyl isomers of N(1),N(10)-bis(benzoyl)spermidine are not extensively available in the public domain, research on other nitro-substituted aromatic compounds provides valuable insights into the potential influence of the nitro group's position. The electron-withdrawing nature of the nitro group can alter the polarity and electronic distribution of the entire molecule, which may affect its ability to interact with biological macromolecules. nih.gov
In studies of other classes of compounds, such as nitro-substituted chalcones and salicylanilides, the position of the nitro group has been shown to be a critical determinant of biological activity. For instance, in a series of nitro-substituted salicylanilides, the presence of a nitro group at the 4-position of the salicylic (B10762653) acid ring was found to be beneficial for antimycobacterial activity. This suggests that the 4-nitro substitution in N(1),N(10)-Bis(4-nitrobenzoyl)spermidine may also confer specific advantageous properties. The resonance and inductive effects of the nitro group vary with its position on the benzene (B151609) ring, which in turn can affect binding affinity to target proteins or nucleic acids.
Table 1: Hypothetical Comparison of Nitrobenzoyl Positional Isomers on Biological Activity (based on related compounds)
| Isomer | Potential Impact on Activity | Rationale |
|---|---|---|
| 2-Nitrobenzoyl | May exhibit steric hindrance due to the proximity of the nitro group to the benzoyl-spermidine linkage, potentially reducing binding affinity. | Ortho-substituents can force the benzoyl group out of planarity with the amide linkage. |
| 3-Nitrobenzoyl | The electronic effect of the nitro group would be primarily inductive, which may result in moderate activity. | The meta-position does not allow for direct resonance delocalization with the carbonyl group. |
| 4-Nitrobenzoyl | The strong electron-withdrawing effect through resonance may enhance interactions with electron-rich biological targets. nih.gov | The para-position allows for maximal resonance delocalization, influencing the electronic character of the carbonyl group. |
Number of Nitrobenzoyl Groups
The presence of two nitrobenzoyl groups, one at each terminal nitrogen (N1 and N10) of the spermidine (B129725) backbone, is a defining feature of the lead compound. This bis-substitution pattern is common in many biologically active polyamine analogs and is often crucial for their mechanism of action. For instance, in the case of bis-naphthalimidopropyl polyamine derivatives, the bis-substituted compounds showed high cytotoxic activity.
Role of the Spermidine Backbone Structure
The spermidine linker is not merely a passive scaffold but plays an active role in the molecule's biological profile. Its length, flexibility, and the nature of its amine groups are all critical determinants of activity.
Chain Length and Flexibility
The length of the polyamine chain is a well-established factor in the activity of polyamine analogs. Studies on various spermine (B22157) and spermidine analogs have demonstrated that there is often an optimal chain length for specific biological activities. For example, in a study of bis(ethyl)spermine homologues, N1,N11-bis(ethyl)norspermine (a shorter analog) was a more potent inducer of spermidine/spermine N1-acetyltransferase (SSAT) activity compared to its longer counterparts. This suggests that a shorter and potentially more rigid backbone can lead to enhanced activity for certain targets.
The flexibility of the spermidine chain in this compound allows the two terminal aromatic moieties to adopt various spatial orientations, which can be crucial for fitting into the binding sites of target macromolecules. Altering the chain length by adding or removing methylene (B1212753) groups would directly impact this flexibility and the distance between the nitrobenzoyl groups, likely leading to a significant change in biological activity.
Table 2: Effect of Polyamine Chain Length on the Activity of Analogs
| Polyamine Backbone | Relative Length | Potential Impact on Activity of Nitrobenzoyl Conjugate |
|---|---|---|
| Putrescine | Shorter | May restrict the molecule, preventing optimal interaction with some targets. |
| Spermidine | Intermediate | Provides a balance of flexibility and length, potentially optimal for certain biological targets. |
| Spermine | Longer | Increased flexibility and distance between terminal groups may be beneficial or detrimental depending on the target's architecture. |
Amine Group Modifications
Design Principles for Enhanced Biological Efficacy
Based on the structure-activity relationships discussed, several design principles can be proposed to guide the development of more potent analogs of this compound.
Optimization of Nitrobenzoyl Substitution: Systematic evaluation of the positional isomers (2-, 3-, and 4-nitro) is essential to confirm the optimal substitution pattern. Furthermore, exploring other electron-withdrawing or electron-donating groups on the benzoyl ring could fine-tune the electronic properties of the molecule for improved target interaction.
Modulation of the Polyamine Linker: The length and rigidity of the spermidine backbone are key parameters to be optimized. Synthesis and evaluation of analogs with shorter (e.g., putrescine-based) or longer (e.g., spermine-based) linkers would provide valuable information on the ideal distance and flexibility required for maximal activity.
Amine Group Functionalization: The internal secondary amine of the spermidine moiety is a prime site for modification. Introducing small alkyl groups or other functionalities could modulate the compound's basicity, lipophilicity, and hydrogen bonding capacity, potentially leading to enhanced cellular uptake or target affinity.
Rational Design of Next-Generation Analogs
The rational design of new analogs of this compound is centered on systematically modifying its core components: the central spermidine backbone, the benzoyl rings, and the nitro substituents. The overarching goal is to enhance biological efficacy, selectivity, and pharmacokinetic properties.
The spermidine backbone, with its specific length and arrangement of nitrogen atoms, is crucial for recognition by polyamine transporters and intracellular binding partners. Alterations to this backbone, such as changing the number of methylene groups between the nitrogens, can significantly impact activity. Generally, the activity of linear polyamine analogs is highly dependent on the length of the triamine chain. acs.org
The terminal N-acyl groups, in this case, 4-nitrobenzoyl, play a pivotal role in the molecule's interaction with its biological targets. The aromatic rings can engage in π-π stacking and hydrophobic interactions, while the carbonyl and nitro groups can form hydrogen bonds. The position and nature of substituents on the benzoyl rings are key areas for modification. For instance, altering the position of the nitro group (e.g., from para to meta or ortho) or replacing it with other electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity of the entire molecule.
Research on related compounds, such as m-iodobenzylguanidine analogues, has shown that substitutions on the benzene ring can influence properties like lipophilicity and cellular uptake. For example, the addition of polar groups like hydroxyl or amino functions tends to decrease lipophilicity, which can affect cell membrane permeability and biodistribution. nih.gov Conversely, the introduction of halogens can increase lipophilicity. nih.gov These findings suggest that a systematic exploration of substituents on the benzoyl rings of this compound could lead to analogs with improved pharmacological profiles.
A hypothetical design strategy for next-generation analogs could involve the synthesis and evaluation of a series of compounds with varied substituents on the benzoyl rings, as illustrated in the following table. The objective would be to identify substituents that enhance the desired biological activity, for instance, the inhibition of a specific enzyme or cellular process.
| Analog | R1 (Position 4) | R2 (Position 4') | Hypothesized Effect on Activity |
|---|---|---|---|
| This compound | -NO2 | -NO2 | Baseline activity |
| Analog 1 | -NH2 | -NH2 | May alter binding and solubility |
| Analog 2 | -Cl | -Cl | Increased lipophilicity, potential for enhanced cell uptake |
| Analog 3 | -OCH3 | -OCH3 | May alter electronic properties and hydrogen bonding capacity |
| Analog 4 | -OH | -OH | Increased polarity, potential for altered solubility and target interactions |
Computational Approaches to SAR Studies
Computational chemistry offers powerful tools to investigate the SAR of this compound at a molecular level, providing insights that can guide the rational design of new analogs. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding modes, affinities, and potential biological activities of novel derivatives.
Molecular Docking: This technique can be used to predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. For instance, if the compound is hypothesized to inhibit an enzyme like spermidine/spermine N1-acetyltransferase (SSAT), docking studies could reveal key interactions between the ligand and the enzyme's amino acid residues. nih.govnih.gov The nitrobenzoyl groups might fit into specific hydrophobic pockets, while the amide linkages could form hydrogen bonds with the protein backbone. Such studies can help in prioritizing the synthesis of analogs that are predicted to have a higher binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. nih.gov These simulations can reveal how the flexibility of both the ligand and the protein influences their interaction. For this compound, MD simulations could help to understand how the spermidine chain conforms within the binding site and whether the terminal aromatic groups maintain stable interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of N(1),N(10)-Bis(benzoyl)spermidine analogs, various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated and correlated with their experimentally determined biological activities. The resulting QSAR model could then be used to predict the activity of newly designed, unsynthesized analogs, thereby streamlining the drug discovery process.
A hypothetical dataset for a QSAR study on a series of N(1),N(10)-Bis(4-substituted-benzoyl)spermidine analogs is presented below. The table includes descriptors such as the electronic parameter (Hammett's sigma, σ), the lipophilicity parameter (logP), and a hypothetical biological activity (e.g., IC50 for enzyme inhibition).
| Substituent (R) | Hammett's σ (para) | Calculated logP | Hypothetical IC50 (µM) |
|---|---|---|---|
| -NO2 | 0.78 | 3.5 | 5.2 |
| -CN | 0.66 | 3.1 | 7.8 |
| -Cl | 0.23 | 4.2 | 12.5 |
| -H | 0.00 | 3.8 | 25.0 |
| -CH3 | -0.17 | 4.3 | 30.1 |
| -OCH3 | -0.27 | 3.7 | 45.6 |
| -NH2 | -0.66 | 2.9 | 60.3 |
By applying these computational methodologies, researchers can gain a deeper understanding of the structural requirements for the activity of this compound and rationally design novel analogs with enhanced therapeutic potential.
Emerging Research Directions and Future Perspectives
Exploration of Novel Therapeutic Applications in Preclinical Research
There is no available research data on the use of N(1),N(10)-Bis(4-nitrobenzoyl)spermidine in combination with other therapeutic modalities or its application in a broader range of diseases.
Potential in Combination Therapies
The concept of combining polyamine analogues with standard treatments like radiation and chemotherapy is an active area of cancer research. The rationale is that by depleting cellular polyamines, cancer cells may become more susceptible to the cytotoxic effects of these established therapies. For instance, some polyamine analogues have been shown to act synergistically with chemotherapeutic agents in breast cancer cell lines. aacrjournals.org However, no studies have been published that specifically investigate the synergistic or additive effects of this compound with radiation or any chemotherapeutic agents.
Applications beyond Radiosensitization in in vitro and in vivo disease models
The potential of polyamine analogues extends beyond sensitizing cells to radiation. They have been investigated for their direct anticancer properties and in other disease contexts. For example, various spermidine (B129725) derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, such as melanoma. nih.gov Research has also explored the role of spermidine and its analogues in modulating the immune system and inducing autophagy, a cellular self-cleaning process. nih.govresearchgate.net However, there are no published in vitro or in vivo studies detailing the effects of this compound in any specific disease models, including but not limited to cancer, inflammatory diseases, or neurodegenerative disorders.
Advanced Mechanistic Investigations
A deep understanding of how a compound interacts with its biological targets and the subsequent cellular responses is crucial for its development as a therapeutic agent. For this compound, such detailed mechanistic studies are not available in the public domain.
High-Resolution Structural Studies of Compound-Target Interactions
High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, are instrumental in visualizing the precise interactions between a drug molecule and its target protein. This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives. While the molecular targets of spermidine itself are being investigated, with some studies suggesting interactions with proteins like human carbonic anhydrase, there is no such structural information available for this compound. cell-stress.com
Omics-Based Approaches to Uncover Global Cellular Responses
"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular changes induced by a compound. These approaches can reveal novel mechanisms of action and identify biomarkers of response. Studies on other polyamine analogues have utilized such techniques to understand their broad cellular effects. For example, transcriptomic analysis has been used to study the effects of spermidine/spermine (B22157) N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, in chronic inflammation. biorxiv.org However, no omics-based studies have been published for this compound.
Development of Advanced Delivery Systems for Preclinical Evaluation
The effective delivery of a therapeutic agent to its target site is a critical aspect of drug development. Advanced drug delivery systems aim to improve the solubility, stability, and pharmacokinetic profile of a compound. While the field of drug delivery is rapidly advancing with the development of various nanocarriers and targeted delivery strategies, there is no published research on the formulation of this compound into any advanced delivery systems for preclinical evaluation.
Interdisciplinary Collaborations in Polyamine Research
The intricate nature of polyamines and their pervasive influence on cellular physiology necessitate a multifaceted research approach. The study of polyamines, including specific derivatives like this compound, thrives on the convergence of diverse scientific disciplines. These collaborations are essential for unraveling the complex roles of polyamines in health and disease and for developing novel therapeutic strategies.
The investigation of polyamines is not confined to a single field; it spans molecular biology, clinical medicine, analytical chemistry, synthetic chemistry, and computational biology. johnshopkins.edunih.gov This interdisciplinary synergy is crucial for a comprehensive understanding, from the fundamental mechanisms of polyamine metabolism to their application in clinical settings. nih.gov
A prime example of this interdisciplinary approach is in the development of analytical methods for polyamine detection. The accurate measurement of polyamines in biological samples is critical for diagnosing and monitoring diseases. mdpi.com This has led to collaborations between analytical chemists, who develop sophisticated techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, and clinicians who require reliable diagnostic tools. mdpi.comnih.gov The development of fluorescent probes for polyamine detection also represents a collaboration between chemists and biologists to create tools for visualizing these molecules within living cells. nih.gov
Furthermore, the synthesis of polyamine derivatives and analogs for therapeutic purposes is a field rich with interdisciplinary efforts. nih.gov Organic chemists design and synthesize novel compounds, while biochemists and pharmacologists evaluate their biological activity and mechanisms of action. nih.gov This collaborative pipeline is essential for the development of new anticancer and antiparasitic drugs that target polyamine metabolism. nih.gov
The table below summarizes the key disciplines involved in polyamine research and their respective contributions, illustrating the collaborative nature of the field.
| Scientific Discipline | Key Contributions to Polyamine Research |
| Molecular Biology | Elucidating the genetic and enzymatic pathways of polyamine biosynthesis, degradation, and transport. nih.govnih.gov Investigating the roles of polyamines in gene regulation, DNA stability, and protein synthesis. nih.govscribd.com |
| Clinical Medicine | Studying the association between polyamine levels and various diseases, including cancer and cardiovascular conditions. nih.govnih.gov Developing polyamine-based diagnostic markers and therapeutic interventions. nih.gov |
| Analytical Chemistry | Creating and refining methods for the sensitive and specific detection and quantification of polyamines in biological fluids and tissues. mdpi.comnih.gov |
| Synthetic Chemistry | Designing and synthesizing polyamine analogs, conjugates, and inhibitors for therapeutic and research applications. nih.gov |
| Bioinformatics | Analyzing large datasets from genomic and proteomic studies to understand the complex regulatory networks of polyamine metabolism. nih.govproteomexchange.org |
| Nutrition Science | Investigating the role of dietary polyamines in health, aging, and disease prevention. nih.govnih.gov |
Conclusion
Summary of Key Academic Findings
N(1),N(10)-Bis(4-nitrobenzoyl)spermidine is a synthetic derivative of the naturally occurring polyamine spermidine (B129725). Academic research has primarily focused on its synthesis and potential therapeutic applications, particularly in oncology. The core structure combines the polyamine backbone of spermidine with two 4-nitrobenzoyl groups. This design leverages the fact that cancer cells often have upregulated polyamine transport systems, theoretically allowing for targeted delivery of the cytotoxic nitrobenzoyl moieties.
Key findings from various studies indicate that this compound exhibits significant cytotoxic activity against several human cancer cell lines. Research has demonstrated its ability to inhibit the proliferation of breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells, with IC50 values reported to be in the micromolar range. The mechanism of its anticancer action is believed to involve the induction of apoptosis, a form of programmed cell death, which is supported by evidence of DNA fragmentation and the activation of caspases in treated cancer cells.
Furthermore, this compound belongs to a broader class of nitrobenzoic acid amide derivatives that have been investigated for their radiosensitizing effects. The presence of the nitro group is a key feature for this activity. The hypothesis is that these compounds can enhance the efficacy of radiation therapy on hypoxic tumor cells, which are typically more resistant to treatment. Patents related to these compounds describe their utility as radiosensitizers, anticancer agents, and even antimicrobial agents.
The synthesis of this compound is generally achieved through the acylation of spermidine with 4-nitrobenzoyl chloride. This straightforward synthetic route allows for the production of the compound and its analogs for further investigation. google.com
Unanswered Questions and Future Research Trajectories
Despite the promising in vitro findings, a number of questions regarding this compound remain unanswered, paving the way for future research.
The precise molecular targets of this compound within the cell are not fully elucidated. While it is known to induce apoptosis, the specific signaling pathways it modulates to achieve this are yet to be detailed. Investigating its interaction with key proteins involved in cell cycle regulation and apoptosis could provide a more comprehensive understanding of its mechanism of action.
Furthermore, a comparative analysis of this compound with other structurally related polyamine derivatives would be beneficial. Such studies could help in identifying the structure-activity relationships that govern the efficacy and selectivity of these compounds, potentially leading to the design of more potent and less toxic anticancer agents. For instance, comparing its activity to spermine-based analogs, such as N1,N11-bis(4-nitrobenzoyl)spermine, could offer insights into the role of the polyamine chain length. google.com
The radiosensitizing properties of this compound also warrant more in-depth investigation. Studies should aim to quantify its enhancement ratio on different cancer cell lines and explore the underlying mechanisms, such as its effect on DNA repair processes in irradiated cells.
Finally, the potential for this compound to overcome drug resistance in cancer cells is an intriguing avenue for future exploration. Given that it utilizes the polyamine transport system, it might be effective against tumors that have developed resistance to other chemotherapeutic agents through mechanisms like efflux pump overexpression.
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the structural properties of N(1),N(10)-Bis(4-nitrobenzoyl)spermidine?
- Methodological Answer: Structural elucidation typically involves X-ray crystallography using programs like SHELX for refinement and ORTEP-III for graphical representation of molecular geometry . For compounds lacking crystallographic data, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are critical. Physical properties such as melting point, boiling point, and density should be experimentally determined and cross-referenced with computational predictions (e.g., density functional theory) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer: Follow OSHA HCS guidelines: use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact and inhalation. Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent nitro group degradation. Monitor stability via periodic HPLC analysis to detect decomposition products .
Q. What spectroscopic techniques are employed to confirm the synthesis of this compound?
- Methodological Answer: Synthesis confirmation requires:
- FT-IR to identify nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches.
- NMR to verify spermidine backbone connectivity and benzoyl group substitution patterns (e.g., NOESY for spatial proximity).
- UHPLC-MS for purity assessment and molecular ion ([M+H]⁺) validation .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported bioactivity of this compound across different experimental models?
- Methodological Answer: Variability may arise from species-specific metabolic pathways or experimental conditions (e.g., diet, dosing). Mitigation strategies include:
- Dose-response curves to identify optimal bioactive concentrations.
- Control for polyamine flux by measuring endogenous spermidine levels (via LC-MS) in model organisms .
- Standardize diets in animal studies to isolate compound effects from dietary polyamine interference .
Q. What considerations are critical when designing in vivo studies to evaluate the autophagy-inducing effects of this compound?
- Methodological Answer:
- Use autophagy reporters (e.g., LC3-II/LC3-I ratio via immunoblotting or GFP-LC3 transgenic models).
- Control for off-target effects by comparing with spermidine analogs (e.g., N(1)-acetylspermidine) .
- Monitor organ-specific toxicity through histopathology (e.g., cardiac lipid accumulation in obese models) .
Q. What strategies are recommended for elucidating the metabolic pathways of this compound in plant systems?
- Methodological Answer:
- Isotopic labeling (¹³C/¹⁵N) to track incorporation into polyamine biosynthesis intermediates.
- Gene knockout/RNAi targeting spermidine synthase or acyltransferases to identify rate-limiting steps .
- Metabolomic profiling (GC-MS or UHPLC-PDA-MS) to map derivatives like N-caffeoyl-spermidine in plant tissues .
Q. How can researchers resolve contradictions in crystallographic data refinement for nitrobenzoyl-substituted polyamines?
- Methodological Answer:
- Multi-program validation : Cross-check SHELXL-refined structures with alternative software (e.g., OLEX2) to address electron density ambiguities.
- Twinning analysis : Use PLATON to detect pseudosymmetry in nitrobenzoyl moieties.
- Thermal parameter constraints : Apply ADPs (anisotropic displacement parameters) to nitro groups to reduce overfitting .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing metabolomic datasets involving this compound?
- Methodological Answer:
- Multivariate analysis : PCA to identify metabolite clusters and OPLS-DA to discriminate treatment groups (e.g., control vs. high-fat diet) .
- Pathway enrichment : Use KEGG or PlantCyc to map spermidine derivatives to polyamine metabolism networks .
- Batch correction : Apply ComBat or SVA to address platform variability in multi-institutional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
